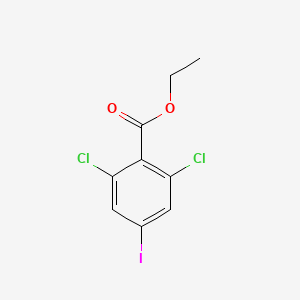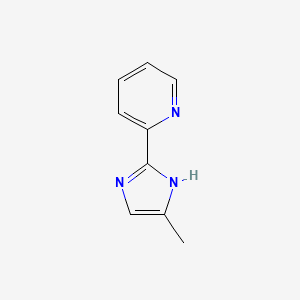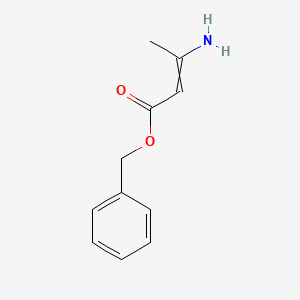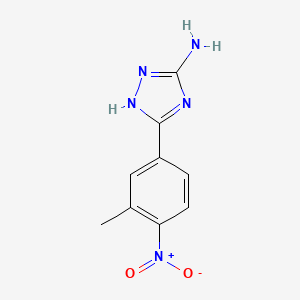
Ethyl 2,6-dichloro-4-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,6-dichloro-4-iodobenzoate is an organic compound with the molecular formula C9H7Cl2IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by chlorine atoms, and the hydrogen at position 4 is replaced by an iodine atom. This compound is often used in organic synthesis due to its unique reactivity and functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2,6-dichloro-4-iodobenzoate can be synthesized through various methods. One common approach involves the iodination of ethyl 2,6-dichlorobenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 4-position .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,6-dichloro-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form ethyl 2,6-dichlorobenzoate by using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3).
Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium phosphate (K3PO4).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2).
Major Products
Substitution: Products vary depending on the nucleophile used, such as ethyl 2,6-dichloro-4-aminobenzoate.
Coupling: Biphenyl derivatives and other complex organic molecules.
Reduction: Ethyl 2,6-dichlorobenzoate.
Applications De Recherche Scientifique
Ethyl 2,6-dichloro-4-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2,6-dichloro-4-iodobenzoate depends on the specific reactions it undergoes. In cross-coupling reactions, the compound acts as an electrophile, where the iodine atom is replaced by a nucleophile, facilitated by a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-iodobenzoate: Similar structure but lacks chlorine atoms at positions 2 and 6.
Ethyl 2,6-dichlorobenzoate: Similar structure but lacks the iodine atom at position 4.
Ethyl 2-iodobenzoate: Similar structure but lacks chlorine atoms at positions 2 and 6.
Uniqueness
Ethyl 2,6-dichloro-4-iodobenzoate is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and functionalization opportunities. This combination allows for versatile applications in organic synthesis and the development of complex molecules .
Propriétés
Formule moléculaire |
C9H7Cl2IO2 |
|---|---|
Poids moléculaire |
344.96 g/mol |
Nom IUPAC |
ethyl 2,6-dichloro-4-iodobenzoate |
InChI |
InChI=1S/C9H7Cl2IO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2H2,1H3 |
Clé InChI |
NIAAACFRPJTDDP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1Cl)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(|C5-2,4-Cyclopentadien-1-yl)[(1,2,3-|C)-1-phenyl-2-propenyl]-palladium](/img/structure/B13664941.png)

![5,7-Dibromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13664950.png)



![4'-(bromomethyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13664977.png)
![6-Fluoropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13664983.png)
![4-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13664991.png)

![2-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B13665002.png)

![7-Bromo-2-chloro-4-methoxyimidazo[2,1-f][1,2,4]triazine](/img/structure/B13665017.png)
